molecular formula C7H11NS B2371439 4-(Prop-2-yn-1-yl)thiomorpholine CAS No. 162936-38-1

4-(Prop-2-yn-1-yl)thiomorpholine

Cat. No.: B2371439
CAS No.: 162936-38-1
M. Wt: 141.23
InChI Key: GNOZQMPJMYZMIV-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yl)thiomorpholine is a chemical compound with the molecular formula C7H11NS . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of this compound involves a copper(I)-catalyzed one-pot [3+2] cycloaddition of various alkyl halides, sodium azide with this compound . This method was independently pioneered by Fokin et al. in 2004 through dramatic modification of the Huisgen 1,3-dipolar cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiomorpholine ring with a prop-2-yn-1-yl group attached .


Chemical Reactions Analysis

This compound is used in the synthesis of novel 1,4-disubstituted 1,2,3-triazoles via copper(I)-catalyzed one-pot [3+2] cycloaddition . This reaction involves the cycloaddition of alkyl halides and sodium azide with this compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature .

Scientific Research Applications

Antimicrobial Activity

4-(Prop-2-yn-1-yl)thiomorpholine has been utilized in the synthesis of novel compounds with significant antimicrobial properties. Research by Battula et al. (2016) demonstrates the synthesis of novel 1,4-disubstituted 1,2,3-triazoles using this compound, which displayed excellent antibacterial activity against various bacterial strains, surpassing standard drugs like penicillin and streptomycin in some cases. Similarly, a study by Kardile and Kalyane (2010) involved synthesizing thiomorpholine derivatives with notable antimicrobial activity, underscoring the potential of this compound in developing new antimicrobial agents (Battula et al., 2016) (Kardile & Kalyane, 2010).

Biological and Medicinal Chemistry

The compound is also significant in medicinal chemistry, as illustrated in the works of Sreerama et al. (2020) and Walker & Rogier (2013). Sreerama et al. developed sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives, which exhibited potent antibacterial and free radical scavenging activities. Walker and Rogier's research highlights the preparation of novel bridged bicyclic thiomorpholines, indicating the compound's utility as a building block in medicinal chemistry (Sreerama et al., 2020) (Walker & Rogier, 2013).

QSAR-Analysis and Antioxidant Potential

Drapak et al. (2019) conducted a QSAR-analysis of thiazole and thiomorpholine derivatives, revealing that compounds containing this compound exhibit enhanced antioxidant activities. This study provides a theoretical basis for designing new antioxidants using this compound (Drapak et al., 2019).

Crystal Structure and Chemical Synthesis

The crystal structure of related thiomorpholine compounds has been analyzed in studies such as Kang et al. (2015), providing insights into the chemical behavior and potential applications of this compound. This research contributes to the understanding of its structural properties and potential uses in various fields (Kang et al., 2015).

Catalytic Applications

A study by Ilgin, Ozay, and Ozay (2019) highlighted the use of thioether-containing hydrogels, synthesized from N-metacrylamido thiomorpholine, as selective support materials for preparing gold nanoparticles. This application demonstrates the compound's utility in catalysis and material science (Ilgin, Ozay, & Ozay, 2019).

Safety and Hazards

The safety data sheet for 4-(Prop-2-yn-1-yl)thiomorpholine indicates that it causes skin irritation and serious eye irritation. It is recommended to avoid breathing mist, gas, or vapors, and to use personal protective equipment when handling this chemical .

Properties

IUPAC Name

4-prop-2-ynylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-2-3-8-4-6-9-7-5-8/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOZQMPJMYZMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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